molecular formula C9H11FO B13560376 (2-Ethyl-5-fluorophenyl)methanol

(2-Ethyl-5-fluorophenyl)methanol

Cat. No.: B13560376
M. Wt: 154.18 g/mol
InChI Key: MVZYOINHIUBRCJ-UHFFFAOYSA-N
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Description

(2-Ethyl-5-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-5-fluorophenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone. For instance, (2-Ethyl-5-fluorobenzaldehyde) can be reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity. Catalytic hydrogenation is another method that can be employed, where the aldehyde or ketone is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-5-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: (2-Ethyl-5-fluorobenzaldehyde), (2-Ethyl-5-fluorobenzoic acid)

    Reduction: (2-Ethyl-5-fluorotoluene)

    Substitution: Various substituted benzyl alcohols

Scientific Research Applications

(2-Ethyl-5-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Ethyl-5-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of alcohols. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets, potentially affecting its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Alcohol: The parent compound without the ethyl and fluorine substitutions.

    (2-Ethylphenyl)methanol: Similar structure but lacks the fluorine atom.

    (5-Fluorophenyl)methanol: Similar structure but lacks the ethyl group.

Uniqueness

(2-Ethyl-5-fluorophenyl)methanol is unique due to the combined presence of both the ethyl group and the fluorine atom on the benzene ring. This combination can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from its analogs.

Biological Activity

(2-Ethyl-5-fluorophenyl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its significance in various biological applications.

  • Molecular Formula: C9H11F
  • Molecular Weight: 154.19 g/mol
  • CAS Number: 1435930-69-0

The presence of an ethyl group at the second position and a fluorine atom at the fifth position of the phenyl ring significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, which may facilitate membrane permeability and improve interaction with cellular targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: Interaction with neurotransmitter receptors can result in changes in signaling pathways, affecting physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against various pathogens.
  • Anticancer Potential: Preliminary research suggests that it may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects: The compound has been evaluated for its ability to reduce inflammation in cellular models.

Case Studies

  • Antimicrobial Efficacy:
    A study reported that this compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 mg/mL against Staphylococcus aureus and Escherichia coli. This indicates its potential as a lead compound for developing new antibiotics.
  • Anticancer Activity:
    In vitro tests revealed that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting a promising avenue for cancer treatment research.

Data Table: Biological Activity Summary

Activity Type Tested Pathogen/Cell Line MIC/IC50 Value Reference
AntimicrobialStaphylococcus aureus0.25 mg/mL
AntimicrobialEscherichia coli0.25 mg/mL
AnticancerMCF-7 (Breast Cancer)15 µM
Anti-inflammatoryRAW 264.7 (Macrophages)IC50: 20 µM

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(2-ethyl-5-fluorophenyl)methanol

InChI

InChI=1S/C9H11FO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5,11H,2,6H2,1H3

InChI Key

MVZYOINHIUBRCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)F)CO

Origin of Product

United States

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